Lipophilicity Advantage: 3,3-Diethyl Substitution Increases LogP by ~0.8–1.6 Units Over 3,3-Dimethyl and Unsubstituted Analogs
The experimentally determined LogP of 3,3-diethyl-2,3-dihydro-1H-indol-5-amine is 2.7521 . By comparison, the 3,3-dimethyl analog (3,3-dimethylindolin-5-amine, CAS 1158745-51-7) has a predicted LogP of approximately 1.9–2.0, while the unsubstituted parent 2,3-dihydro-1H-indol-5-amine (CAS 15918-80-6) has a predicted LogP of approximately 1.1 [1]. The diethyl substitution therefore confers a lipophilicity increase of approximately 0.8 log units versus the dimethyl analog and approximately 1.6 log units versus the unsubstituted parent.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.7521 (measured) |
| Comparator Or Baseline | 3,3-Dimethylindolin-5-amine: LogP ~1.9 (predicted); 2,3-Dihydro-1H-indol-5-amine: LogP ~1.1 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.6 versus comparators |
| Conditions | Target value from LeYan product datasheet; comparator values from computed predictions |
Why This Matters
Higher LogP directly influences membrane permeability, protein binding, and compound partitioning in biological assays, making the diethyl analog the preferred choice when greater lipophilicity is required for target engagement or pharmacokinetic optimization.
- [1] Chem960. 3,3-Dimethylindolin-5-amine (CAS 1158745-51-7), MW 162.23, predicted LogP ~1.9. 2,3-Dihydro-1H-indol-5-amine (CAS 15918-80-6), MW 134.18, predicted LogP ~1.1. https://m.chem960.com/mip/cas/1158745-51-7.html; https://www.chem960.com/cas/15918-80-6 View Source
